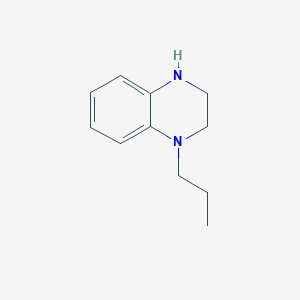
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Chemical Properties
1-Propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical pathways that involve the reduction of quinoxaline derivatives. The synthesis typically employs methods such as domino reactions and cyclization techniques that yield high purity and yield rates.
Key Synthesis Methods:
- Reduction of Quinoxaline: Utilizing reducing agents to convert quinoxaline into tetrahydroquinoxaline derivatives.
- Cyclization Reactions: Employing acid-catalyzed or metal-promoted cyclization to achieve the desired tetrahydroquinoxaline structure .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies, highlighting its role as a therapeutic agent.
Neuroprotective Effects
Research indicates that tetrahydroquinoxalines exhibit neuroprotective properties. Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. For instance, certain derivatives have shown promise in reversing hyperalgesia in neuropathic pain models .
Antimicrobial Activity
Tetrahydroquinoxalines have demonstrated antimicrobial properties against various pathogens. They are being investigated for their efficacy as bactericides and fungicides, indicating potential applications in treating infections .
Anti-inflammatory Properties
Some studies have suggested that these compounds may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
Neuroprotective Studies
A study focused on the synthesis of nNOS inhibitors derived from tetrahydroquinoxalines reported significant efficacy in preclinical models for treating neuropathic pain. The compound tested showed a marked reduction in pain response at doses as low as 30 mg/kg .
Antimicrobial Testing
Another investigation assessed the antibacterial and antifungal activities of synthesized tetrahydroquinoline derivatives. The results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
属性
CAS 编号 |
103639-83-4 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChI 键 |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
规范 SMILES |
CCCN1CCNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















